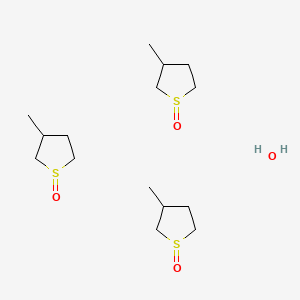
2-Butenoic acid, 4-(5-((4-fluorophenyl)methyl)-2-furanyl)-2-hydroxy-4-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 2-buténoïque, 4-(5-((4-fluorophényl)méthyl)-2-furanyl)-2-hydroxy-4-oxo- est un composé organique complexe doté d'un potentiel important dans divers domaines de la recherche scientifique. Ce composé présente une structure unique qui comprend un squelette d'acide buténoïque, un groupe fluorophényle et un cycle furane, ce qui en fait un sujet intéressant pour les études chimiques et biologiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide 2-buténoïque, 4-(5-((4-fluorophényl)méthyl)-2-furanyl)-2-hydroxy-4-oxo- peut être réalisée par condensation aldolique assistée par micro-ondes entre des dérivés de méthylcétone et l'acide glyoxylique. Cette méthode fournit le produit souhaité avec des rendements modérés à excellents pour une large gamme de substrats .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas largement documentées, l'approche générale impliquerait l'optimisation du processus de condensation aldolique assistée par micro-ondes pour une production à grande échelle. Cela comprendrait l'adaptation des conditions réactionnelles et la garantie de la pureté et de la constance du produit final.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 2-buténoïque, 4-(5-((4-fluorophényl)méthyl)-2-furanyl)-2-hydroxy-4-oxo- subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique généralement l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les conditions de ces réactions varient en fonction du résultat souhaité, mais impliquent généralement des températures contrôlées et des solvants spécifiques.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools. Les réactions de substitution peuvent donner lieu à une variété de dérivés en fonction du substituant introduit.
Applications de la recherche scientifique
L'acide 2-buténoïque, 4-(5-((4-fluorophényl)méthyl)-2-furanyl)-2-hydroxy-4-oxo- a plusieurs applications dans la recherche scientifique :
Chimie : Il sert de bloc de construction pour synthétiser des molécules plus complexes.
Biologie : Il est utilisé dans des études relatives aux interactions enzymatiques et aux voies métaboliques.
Médecine : La structure unique du composé en fait un candidat potentiel pour le développement de médicaments, en particulier pour cibler des voies biologiques spécifiques.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme par lequel l'acide 2-buténoïque, 4-(5-((4-fluorophényl)méthyl)-2-furanyl)-2-hydroxy-4-oxo- exerce ses effets implique des interactions avec des cibles moléculaires et des voies spécifiques. Le groupe fluorophényle et le cycle furane jouent un rôle crucial dans la liaison aux enzymes ou aux récepteurs, influençant divers processus biochimiques. Les voies et les cibles exactes dépendent de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
2-Butenoic acid, 4-(5-((4-fluorophenyl)methyl)-2-furanyl)-2-hydroxy-4-oxo- has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme interactions and metabolic pathways.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-Butenoic acid, 4-(5-((4-fluorophenyl)methyl)-2-furanyl)-2-hydroxy-4-oxo- exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group and furan ring play crucial roles in binding to enzymes or receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide crotonique :
Acide isocrotonique :
Acide 3-buténoïque : Ce composé a une structure similaire, mais avec la double liaison située à une position différente.
Unicité
Ce qui distingue l'acide 2-buténoïque, 4-(5-((4-fluorophényl)méthyl)-2-furanyl)-2-hydroxy-4-oxo- est sa combinaison unique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. La présence du groupe fluorophényle améliore son potentiel pour le développement de médicaments, tandis que le cycle furane ajoute à sa polyvalence dans les réactions chimiques.
Propriétés
Numéro CAS |
280571-46-2 |
|---|---|
Formule moléculaire |
C15H11FO5 |
Poids moléculaire |
290.24 g/mol |
Nom IUPAC |
4-[5-[(4-fluorophenyl)methyl]furan-2-yl]-2-hydroxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C15H11FO5/c16-10-3-1-9(2-4-10)7-11-5-6-14(21-11)12(17)8-13(18)15(19)20/h1-6,8,18H,7H2,(H,19,20) |
Clé InChI |
YQLIKHOIOMSJLF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC2=CC=C(O2)C(=O)C=C(C(=O)O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




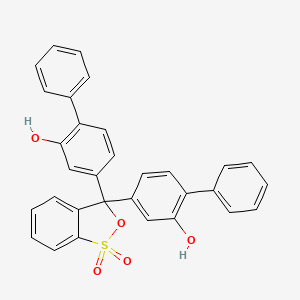

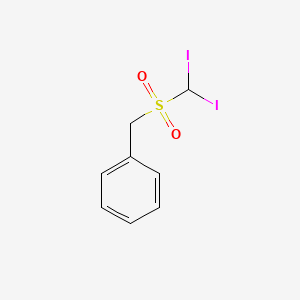
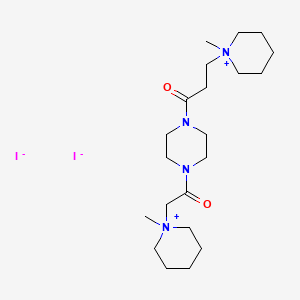
![N-(2-Butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]aniline](/img/structure/B12687489.png)

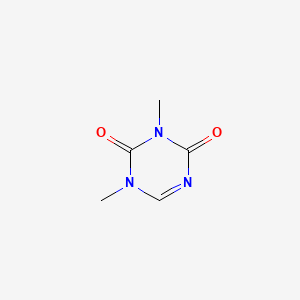
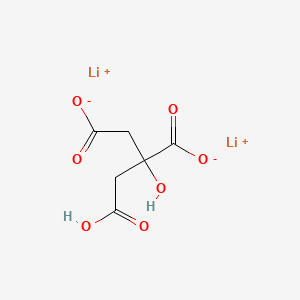
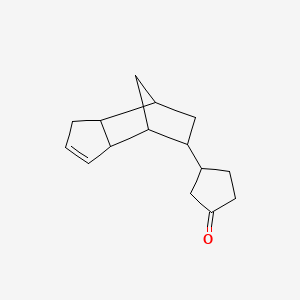
![1-benzoyl-4-methyl-6-[(4-methylphenyl)amino]-3H-dibenz[f,ij]isoquinoline-2,7-dione](/img/structure/B12687511.png)
